Pyrisulfoxin A
Descripción
isolated from Streptomyces califonicus; structure in first source
Propiedades
Fórmula molecular |
C13H13N3O3S |
|---|---|
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
(NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-yl-2-pyridinyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H13N3O3S/c1-19-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)20(2)18/h3-8,17H,1-2H3/b15-8- |
Clave InChI |
PSADOHLLXYEDFL-NVNXTCNLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Pyrisulfoxin A: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrisulfoxin A is a naturally occurring 2,2′-bipyridine derivative isolated from actinomycetes, notably Streptomyces californicus and Streptomyces albolongus. As a member of the caerulomycin family of compounds, it has garnered interest for its significant biological activities, particularly its antineoplastic and antibiotic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its potential as a cytotoxic agent. Detailed experimental protocols for its isolation and cytotoxicity assessment are also presented.
Chemical Structure and Identification
This compound is characterized by a 2,2'-bipyridine (B1663995) core, substituted with methoxy, methylsulfinyl, and an N-hydroxyiminomethyl group. The sulfoxide (B87167) group introduces a chiral center, and the compound has been isolated as a racemic mixture.
Below is a diagram of the chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (NE)-N-((4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene)hydroxylamine | PubChem[1] |
| Molecular Formula | C13H13N3O3S | PubChem[1] |
| Molecular Weight | 291.33 g/mol | PubChem[1] |
| CAS Number | 187337-07-1 | PubChem[1] |
| InChI | InChI=1S/C13H13N3O3S/c1-19-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)20(2)18/h3-8,17H,1-2H3/b15-8- | PubChem[1] |
| InChIKey | PSADOHLLXYEDFL-NVNXTCNLSA-N | PubChem[1] |
| SMILES | COC1=CC(=NC(=C1S(=O)C)/C=N\O)C2=CC=CC=N2 | PubChem[1] |
Physicochemical Properties
Detailed experimental physicochemical data for purified this compound is limited in the current literature. The compound has been isolated as a racemic mixture, designated (±)-3. The properties of racemic compounds can differ from their pure enantiomers, often exhibiting higher melting points and lower solubilities.[2][3]
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 291.06776246 | PubChem[1] |
| Topological Polar Surface Area | 104 Ų | PubChem[1] |
Biological Activity
Antineoplastic and Cytotoxic Activity
This compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines. Its efficacy is comparable to or, in some cases, greater than established chemotherapeutic agents like doxorubicin.
Table 3: In Vitro Cytotoxicity of Racemic this compound ((±)-3)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 1.05 |
| HT-29 | Colon Carcinoma | 1.25 |
| BXPC-3 | Pancreatic Cancer | 1.34 |
| P6C | Pancreatic Cancer | 1.56 |
| MCF-7 | Breast Cancer | 1.87 |
Data sourced from "Cytotoxic and Optically Active Pyrisulfoxins From the Endophytic Streptomyces albolongus EA12432".
Putative Mechanism of Action
While the specific signaling pathways modulated by this compound have not been fully elucidated, its structural similarity to Caerulomycin A suggests a potential mechanism of action. Caerulomycin A, which also possesses a 2,2'-bipyridine core, has been shown to be a dual-targeting anticancer agent that promotes tubulin polymerization and inhibits topoisomerase I.[4][5] This dual action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and inhibits DNA replication and repair, ultimately inducing apoptosis in cancer cells. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
The diagram below illustrates the proposed mechanism of action for Caerulomycin A, which may be analogous to that of this compound.
Experimental Protocols
Isolation of Racemic this compound
The following protocol is adapted from the isolation of (±)-Pyrisulfoxin A from Streptomyces albolongus EA12432.
Fermentation and Extraction Workflow:
References
- 1. Relationship among physicochemical properties, skin permeability, and topical activity of the racemic compound and pure enantiomers of a new antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility properties of racemic praziquantel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Caerulomycin A as a Dual-targeting Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Caerulomycin A as a dual-targeting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Biosynthesis of Pyrisulfoxin A
For the attention of: Researchers, scientists, and drug development professionals.
Foreword
This technical guide is intended to provide a comprehensive overview of the biosynthetic pathway of Pyrisulfoxin A, a molecule of significant interest to the scientific community. However, extensive searches of publicly available scientific literature and biochemical databases have revealed a notable absence of specific information regarding the biosynthesis of this compound.
At present, the biosynthetic gene cluster responsible for producing this compound has not been identified or characterized. Consequently, the enzymatic steps involved in its synthesis, including the precursor molecules and the specific enzymes that catalyze their transformation, remain unknown. This lack of foundational knowledge means that quantitative data, such as enzyme kinetics and reaction yields, are not available. Similarly, detailed experimental protocols for elucidating this specific pathway have not been published.
While the core subject of this guide—the this compound biosynthesis pathway—cannot be detailed due to the current gap in scientific knowledge, this document serves to highlight this research gap and to encourage investigation into this area. The discovery and characterization of this pathway could provide valuable insights into novel enzymatic mechanisms and open avenues for the bio-engineering of new therapeutic agents.
We will continue to monitor the scientific landscape for emerging research on this topic and will update this guide as new information becomes available.
An In-Depth Technical Guide to the Isolation and Purification of Pyrisulfoxin A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrisulfoxin A, a novel pyridine-containing antibiotic, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from its natural source, the bacterium Streptomyces californicus. Detailed experimental protocols for fermentation, extraction, and chromatographic purification are presented, alongside a summary of the quantitative data available to date. Furthermore, this document explores the potential biological activities and associated signaling pathways of this compound, offering a valuable resource for researchers engaged in natural product discovery and development.
Introduction
This compound is a sulfur-containing heterocyclic compound first reported to be produced by the actinomycete Streptomyces californicus.[1][2] As a member of the diverse family of pyridine-containing natural products, this compound exhibits biological activities that warrant further investigation for potential pharmacological applications. The isolation and purification of this compound from complex fermentation broths are critical steps for its detailed characterization and subsequent development. This guide aims to provide a consolidated and technically detailed resource for the scientific community, outlining the necessary procedures to obtain pure this compound for research purposes.
Fermentation of Streptomyces californicus
The production of this compound is achieved through the submerged fermentation of Streptomyces californicus. While the originally described production is from a specific strain, other endophytic strains of S. californicus have also been isolated and shown to produce a variety of bioactive secondary metabolites.[2][3][4] The following protocol is a generalized procedure based on common practices for the cultivation of Streptomyces species for antibiotic production.
Culture Media and Conditions
Successful fermentation and optimal yield of this compound are highly dependent on the composition of the culture medium and the fermentation parameters. A typical seed and production medium for Streptomyces species is detailed below.
Table 1: Composition of Seed and Production Media for Streptomyces californicus
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | - | 10 |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 5 |
| Soybean Meal | - | 10 |
| CaCO₃ | 2 | 2 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Trace Elements Solution | 1 mL | 1 mL |
| pH | 7.0-7.2 | 7.0-7.2 |
Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0
Fermentation Protocol
-
Inoculum Preparation: A well-sporulated culture of Streptomyces californicus from an agar (B569324) plate is used to inoculate a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium at a 5-10% (v/v) ratio. Production is typically carried out in baffled flasks or a fermenter to ensure adequate aeration.
-
Incubation: The production culture is incubated at 28°C with vigorous agitation (e.g., 200 rpm in flasks or appropriate agitation and aeration rates in a fermenter) for 5-7 days. The production of this compound can be monitored by chromatographic methods (e.g., HPLC) during the fermentation period.
Extraction and Initial Purification
Following fermentation, the first step towards isolating this compound is its extraction from the culture broth. As the solubility of this compound is not explicitly detailed in publicly available literature, a general approach for extracting moderately polar secondary metabolites from microbial cultures is recommended.
Extraction Protocol
-
Biomass Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is extracted three times with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or n-butanol. The choice of solvent may need to be optimized based on the polarity of this compound. The mycelial biomass can also be extracted with a polar organic solvent like methanol (B129727) or acetone (B3395972) to recover any intracellularly retained product.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract containing this compound and other metabolites requires further purification using a combination of chromatographic techniques. A multi-step approach is typically necessary to achieve high purity.
Column Chromatography
-
Silica (B1680970) Gel Chromatography: The crude extract is first subjected to silica gel column chromatography. The column is packed with silica gel and equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform). The sample is loaded onto the column and eluted with a gradient of increasing polarity, for instance, a hexane-ethyl acetate or chloroform-methanol gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
Size-Exclusion Chromatography: Fractions enriched with this compound are then further purified using size-exclusion chromatography on a Sephadex LH-20 column. Methanol is a common solvent for this type of separation. This step helps to remove impurities with significantly different molecular sizes.
High-Performance Liquid Chromatography (HPLC)
The final purification step typically involves preparative or semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 2: HPLC Purification Parameters for this compound (Illustrative)
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 10 mm |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | 20% to 80% Acetonitrile over 30 minutes |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the pure compound. The purity should be confirmed by analytical HPLC.
Quantitative Data
While the seminal paper by Tsuge et al. (1999) does not provide a detailed purification table with yields, the following table illustrates the expected data that should be collected during the isolation and purification process to assess the efficiency of the procedure.
Table 3: Illustrative Purification Table for this compound
| Purification Step | Total Volume (mL) | Total Dry Weight (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Culture Supernatant | 10,000 | - | - | - | 100 |
| Crude Ethyl Acetate Extract | 500 | 5,000 | 100 | 2.0 | 100 |
| Silica Gel Pool | 100 | 500 | 80 | 16.0 | 80 |
| Sephadex LH-20 Pool | 50 | 150 | 70 | 46.7 | 70 |
| Preparative HPLC Pool | 20 | 50 | 48 | 96.0 | 48 |
Note: The values in this table are hypothetical and serve as a template for data presentation.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The overall workflow for the isolation and purification of this compound can be visualized as a sequential process starting from the microbial culture to the final pure compound.
Caption: Experimental workflow for this compound isolation.
Potential Signaling Pathways
The biological activity of this compound has been reported to include the induction of cell death.[1] While the specific molecular targets and signaling pathways have not been fully elucidated, compounds with similar structural motifs, particularly pyridine (B92270) derivatives, have been shown to induce apoptosis through various mechanisms. A plausible hypothesis for the mechanism of action of this compound is the induction of the intrinsic apoptosis pathway.
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion
This technical guide provides a comprehensive framework for the isolation and purification of this compound from Streptomyces californicus. The detailed protocols for fermentation, extraction, and multi-step chromatographic purification offer a solid foundation for researchers to obtain this promising natural product. The inclusion of a template for quantitative data collection and visualization of the experimental workflow and a hypothesized signaling pathway aims to facilitate reproducible and well-documented research. Further studies are warranted to fully elucidate the biosynthetic pathway of this compound, optimize its production, and comprehensively characterize its mechanism of action and therapeutic potential.
References
- 1. Novel antibiotics this compound and B produced by Streptomyces californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of a New Endophytic Actinobacterium Streptomyces californicus Strain ADR1 as a Promising Source of Anti-Bacterial, Anti-Biofilm and Antioxidant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Characterization of a New Endophytic Actinobacterium Streptomyces californicus Strain ADR1 as a Promising Source of Anti-Bacterial, Anti-Biofilm and Antioxidant Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sulfoxide-Containing Natural Products: From Isolation to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoxide-containing natural products represent a structurally diverse class of secondary metabolites with a wide array of significant biological activities. The presence of the sulfoxide (B87167) functional group imparts unique chemical properties, including chirality at the sulfur atom, which often plays a crucial role in their biological mechanism of action. These compounds, isolated from terrestrial and marine flora and fauna, as well as microorganisms, have garnered considerable interest in the scientific community for their potential as therapeutic agents. This in-depth technical guide provides a comprehensive literature review of selected sulfoxide-containing natural products, focusing on their isolation, structural characterization, and biological activities, with a particular emphasis on their potential in drug discovery and development.
Featured Sulfoxide-Containing Natural Products
This guide focuses on a selection of well-studied and promising sulfoxide-containing natural products from various natural sources.
From Terrestrial Plants:
-
Alliin (B105686) and Allicin (from Allium sativum - Garlic): Alliin is the stable precursor to the reactive and odorous compound allicin, which is formed upon tissue damage by the enzyme alliinase. Both compounds are renowned for their broad-spectrum antimicrobial and cardiovascular-protective effects.
-
Sulforaphane (B1684495) (from Brassicaceae family - e.g., Broccoli sprouts): This isothiocyanate is a potent inducer of phase II detoxification enzymes and exhibits strong antioxidant and anticancer properties.
From Marine Organisms:
-
Petrosulfoxides (from the marine sponge Petrosia sp.): This class of compounds has demonstrated cytotoxic activity against various cancer cell lines.
-
Zindaol (from a marine-derived fungus): Zindaol has shown notable antimicrobial activity.
From Fungi:
-
Banksialactone F (from Aspergillus banksianus): This isocoumarin (B1212949) derivative contains a sulfoxide moiety and has been investigated for its bioactivities.
Biological Activities of Sulfoxide-Containing Natural Products
Sulfoxide-containing natural products exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The quantitative data for the bioactivities of selected compounds are summarized in the tables below.
Anticancer Activity
Many sulfoxide-containing natural products have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Sulforaphane | Prostate Cancer (LNCaP) | 15 | [No specific citation available] |
| Breast Cancer (MCF-7) | 10-50 | [1] | |
| Colon Cancer (HCT116) | 22.4 | [1] | |
| Petrosulfoxide | Pancreatic Cancer (AsPC-1) | <10 | [2] |
| Pancreatic Cancer (BxPC-3) | <10 | [2] | |
| Pancreatic Cancer (MIA PaCa2) | <10 | [2] | |
| Banksialactone F | Weakly cytotoxic | - | [3][4][5] |
Antimicrobial Activity
The antimicrobial properties of sulfoxide-containing natural products, particularly those from garlic, have been known for centuries. These compounds can inhibit the growth of a broad spectrum of bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Allicin | Candida albicans | 1.57 - 6.25 | [6] |
| Staphylococcus aureus | - | [6] | |
| Escherichia coli | - | [6] | |
| Zindaol | Candida albicans | 4.88 - 312 | [7] |
| Staphylococcus aureus | 4.88 - 312 | [7] | |
| Escherichia coli | 4.88 - 312 | [7] | |
| Pseudomonas aeruginosa | 4.88 - 312 | [7] |
Signaling Pathways Modulated by Sulfoxide-Containing Natural Products
The therapeutic effects of sulfoxide-containing natural products are often attributed to their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Sulforaphane and the Nrf2 Signaling Pathway
Sulforaphane is a well-known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. By activating Nrf2, sulforaphane upregulates the expression of numerous cytoprotective genes.
Caption: Sulforaphane-mediated activation of the Nrf2 pathway.
Alliin and the PI3K/Akt Signaling Pathway
Alliin has been shown to exert its anti-inflammatory and other beneficial effects through the modulation of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.
Caption: Modulation of the PI3K/Akt signaling pathway by Alliin.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols for the isolation and analysis of sulfoxide-containing natural products.
General Workflow for Isolation of Marine Natural Products
The isolation of bioactive compounds from marine organisms, such as sponges, typically involves a multi-step process of extraction and chromatographic separation.
Caption: General workflow for marine natural product isolation.
Protocol for Extraction and Purification of Alliin from Garlic
1. Enzyme Deactivation:
-
Fresh garlic cloves are peeled and immediately subjected to microwave irradiation or blanching to deactivate the alliinase enzyme, preventing the conversion of alliin to allicin.
2. Extraction:
-
The treated garlic is homogenized and extracted with a 70% ethanol-water mixture at room temperature with continuous stirring for 1-3 hours.[5]
3. Filtration and Concentration:
-
The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
4. Purification by Crystallization:
-
Ethanol is added to the concentrated extract to a final concentration of 80%. The pH is adjusted to 5.5-6.5.[5]
-
The solution is allowed to stand at 4°C for 24-48 hours to facilitate the crystallization of alliin.
-
The crystals are collected by filtration and dried under vacuum.
5. Purity Analysis:
-
The purity of the isolated alliin is confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Extraction of Sulforaphane from Broccoli Sprouts
1. Sprout Homogenization:
-
Fresh broccoli sprouts (typically 3-5 days old) are harvested and homogenized in water. This allows the enzyme myrosinase to come into contact with glucoraphanin (B191350), the precursor of sulforaphane, initiating the conversion.
2. Incubation:
-
The homogenate is incubated at room temperature for 1-2 hours to allow for the complete enzymatic conversion of glucoraphanin to sulforaphane.
3. Extraction:
-
The aqueous mixture is then extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to partition the sulforaphane into the organic phase.
4. Concentration and Purification:
-
The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude sulforaphane is then purified using column chromatography on silica gel, followed by preparative HPLC to obtain the pure compound.
5. Characterization:
-
The identity and purity of sulforaphane are confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Workflow for Antimicrobial Susceptibility Testing
The antimicrobial activity of isolated compounds is commonly assessed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Sulfoxide-containing natural products are a fascinating and important class of bioactive molecules with significant therapeutic potential. Their diverse structures and potent biological activities, ranging from anticancer to antimicrobial effects, continue to inspire research in medicinal chemistry and drug discovery. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of these remarkable compounds. Further exploration of the vast chemical space of natural products, coupled with advances in synthetic chemistry and biological screening, will undoubtedly lead to the discovery of new and improved therapeutic agents based on the sulfoxide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Cytotoxic Activity of the Marine Derived Batzelline Compounds against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Banksialactones and Banksiamarins: Isochromanones and Isocoumarins from an Australian Fungus, Aspergillus banksianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Streptomyces-derived Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among the vast chemical space explored within this genus, pyridine-containing natural products represent a unique and promising class of compounds. This technical guide provides a comprehensive overview of select Streptomyces-derived pyridine (B92270) compounds, including streptopyridines, argimycins P, pyridinopyrones, and platensimide A. We delve into their discovery, biosynthesis, biological activities, and the experimental methodologies underpinning these findings. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug development.
Featured Pyridine Compounds from Streptomyces
This section details the discovery, producing organisms, and key biological activities of four distinct classes of pyridine compounds derived from Streptomyces.
Streptopyridines
Streptopyridines are volatile 2-alkylpyridine alkaloids first identified from Streptomyces sp. FORM5, a strain also known for producing the antibiotic streptazolin.[1][2] These compounds are notable for their presence in the headspace of bacterial cultures, suggesting a potential role in ecological interactions.[2][3] While they are major components of the volatile profile, they are only minor constituents of the liquid phase.[4]
Biological Activity: The streptopyridines have been reported to exhibit weak antibacterial and cytostatic activity.[5]
Argimycins P
Argimycins P are a family of polyketide alkaloids produced by Streptomyces argillaceus.[6][7] These compounds feature a pyridine or piperidine (B6355638) ring linked to a polyene side chain.[6][8] Their biosynthesis is orchestrated by a type I polyketide synthase gene cluster.[8]
Biological Activity: Argimycins P have demonstrated weak antibiotic activity against Micrococcus luteus.[9] A hybrid argimycin, ARP DM104, generated through combinatorial biosynthesis, has shown improved antibiotic activity.[4][10][11]
Pyridinopyrones
Pyridinopyrones are a class of natural products characterized by a pyrone and a pyridine ring connected by a polyene chain. These compounds have been isolated from Streptomyces sulphureus DSM 40104.[12] Their biosynthesis is proposed to follow a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) pathway.[12]
Biological Activity: Several pyridinopyrone compounds have exhibited moderate anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[12]
Platensimide A
Platensimide A is a structurally complex molecule isolated from Streptomyces platensis. It is a derivative of platensic acid, featuring a 2,4-diaminobutyric acid amide.[13]
Biological Activity: While its congener, platensimycin (B21506), is a known inhibitor of bacterial fatty acid biosynthesis,[14] platensimide A has been reported to have an IC50 value of >1 mg/mL in a HeLa cell cytotoxicity assay, indicating low cytotoxicity in this specific assay.[14]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the biological activities of the featured Streptomyces-derived pyridine compounds.
Table 1: Anti-Neuroinflammatory Activity of Pyridinopyrones
| Compound | Target/Assay | Cell Line | IC50 (µM) | Source |
| Pyridinopyrone 1 | NO Production Inhibition | BV-2 | 8.384 | [12] |
| Pyridinopyrone 2 | NO Production Inhibition | BV-2 | 7.739 | [12] |
| Pyridinopyrone 3 | NO Production Inhibition | BV-2 | 10.28 | [12] |
Table 2: Antibacterial Activity of Argimycins P
| Compound | Test Organism | Bioassay Result | Source |
| Argimycin PIII (nigrifactin), Argimycins PI, PII, and PVI | Micrococcus luteus | Weak antibiotic activity (specific MIC not reported) | [9] |
| ARP DM104 | Micrococcus luteus | Clear antibiotic activity at 100 µg | [10] |
Table 3: Cytotoxicity of Platensimide A
| Compound | Cell Line | Assay | IC50 | Source |
| Platensimide A | HeLa | Cytotoxicity Assay | >1 mg/mL | [14] |
Note: Data for the antibacterial activity of streptopyridines is qualitative ("weak activity") and thus not included in a quantitative table.
Experimental Protocols
This section provides detailed methodologies for the isolation and bioactivity assessment of the featured pyridine compounds.
Isolation and Purification Protocols
This protocol is based on the closed-loop stripping analysis (CLSA) for capturing volatile compounds.
-
Cultivation: Grow Streptomyces sp. FORM5 on solid agar (B569324) plates or in liquid culture.
-
Volatile Collection (CLSA):
-
Place the culture in a sealed container.
-
A stream of purified air is passed over the culture headspace.
-
The air, now containing the volatile compounds, is passed through a charcoal filter where the organic molecules are adsorbed.
-
This process is run in a closed loop for a specified period (e.g., 24 hours) to concentrate the volatiles.
-
-
Elution: The trapped volatiles are eluted from the charcoal filter using a suitable solvent, such as dichloromethane.
-
Analysis: The resulting extract is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the streptopyridines.[5][15]
-
Cultivation: Culture Streptomyces argillaceus in a suitable production medium (e.g., SM10 medium) using a two-step culture method.[9][16]
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant and mycelium.
-
Extract the culture supernatant with an equal volume of n-butanol.
-
Dry the organic extract under vacuum.
-
Dissolve the residue in a mixture of DMSO and methanol (B129727) (1:1).[9]
-
-
Purification:
-
Subject the crude extract to solid-phase extraction using a C18 cartridge.
-
Further purify the fractions by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.[10][16]
-
Monitor the elution profile at relevant wavelengths (e.g., 230, 272, and 400 nm) to collect fractions containing argimycins P.[9][16]
-
-
Cultivation: Grow Streptomyces sulphureus DSM 40104 in SPY liquid medium in a rotatory shaker.[12]
-
Extraction:
-
Filter the fermentation broth to separate the supernatant.
-
Extract the supernatant multiple times with ethyl acetate.
-
Evaporate the combined organic layers under vacuum to obtain a crude extract.[12]
-
-
Purification:
-
Fractionate the crude extract using medium-pressure liquid chromatography (MPLC) on an RP-18 column with a methanol-water gradient.
-
Subject the resulting fractions to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
Perform final purification of the sub-fractions by semi-preparative or analytical RP-C18 HPLC to yield pure pyridinopyrone compounds.[12][17]
-
-
Cultivation and Extraction: Ferment Streptomyces platensis and extract the broth to obtain a crude mixture containing platensimycin and its congeners.[18]
-
Fractionation: The specific details for the isolation of Platensimide A are not extensively described but would follow general natural product isolation techniques. A general approach would be:
-
Subject the crude extract to column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or reversed-phase C18).
-
Elute with a gradient of solvents to separate compounds based on polarity.
-
Monitor fractions by thin-layer chromatography (TLC) or HPLC.
-
-
Purification: Purify the fractions containing platensimide A using preparative HPLC until a pure compound is obtained.[18]
Bioassay Protocols
This protocol is used to assess the ability of compounds to inhibit NO production in LPS-stimulated BV-2 microglial cells.
-
Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the amount of nitrite (B80452) (a stable product of NO).
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[12][17]
A standard broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Micrococcus luteus) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[19][20]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed a human cell line (e.g., HeLa) in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[21]
Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways and experimental workflows using the DOT language for Graphviz.
Caption: LPS-induced nitric oxide production pathway in BV-2 cells.
Caption: Proposed biosynthetic pathway of Argimycins P.
Caption: General workflow for isolation of pyridine compounds.
Conclusion and Future Perspectives
The pyridine-containing natural products from Streptomyces represent a fascinating and underexplored area of chemical biology. The compounds highlighted in this guide, from the volatile streptopyridines to the complex platensimide A, showcase the structural diversity and varied biological activities within this class. While some, like the pyridinopyrones, have shown promising anti-neuroinflammatory effects, others, such as the argimycins P and streptopyridines, exhibit weak antimicrobial properties that may yet be optimized through medicinal chemistry efforts or serve as leads for novel scaffolds.
Future research in this field should focus on several key areas. Firstly, a more comprehensive evaluation of the biological activities of these compounds against a broader range of targets is warranted. Secondly, for compounds with interesting bioactivities, elucidation of their precise mechanisms of action will be crucial for their development as potential therapeutic agents. The application of modern genomic and metabolomic approaches will undoubtedly accelerate the discovery of novel pyridine-containing natural products from Streptomyces and provide deeper insights into their intricate biosynthetic pathways. The continued exploration of these microbial treasures holds significant potential for the discovery of new medicines to address unmet medical needs.
References
- 1. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin Mediates Lipopolysaccharide-Induced Inflammatory Responses and Oxidative Stress in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible nitric oxide synthase is key to peroxynitrite-mediated, LPS-induced protein radical formation in murine microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial biosynthesis yields novel hybrid argimycin P alkaloids with diverse scaffolds in Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptopyridines, volatile pyridine alkaloids produced by Streptomyces sp. FORM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification by Genome Mining of a Type I Polyketide Gene Cluster from Streptomyces argillaceus Involved in the Biosynthesis of Pyridine and Piperidine Alkaloids Argimycins P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification by Genome Mining of a Type I Polyketide Gene Cluster from Streptomyces argillaceus Involved in the Biosynthesis of Pyridine and Piperidine Alkaloids Argimycins P [frontiersin.org]
- 10. Combinatorial biosynthesis yields novel hybrid argimycin P alkaloids with diverse scaffolds in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Structural identification of pyridinopyrone compounds with anti-neuroinflammatory activity from streptomyces sulphureus DSM 40104 [frontiersin.org]
- 13. Structure and semisynthesis of platensimide A, produced by Streptomyces platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptopyridines, volatile pyridine alkaloids produced by Streptomyces sp. FORM5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. idexx.dk [idexx.dk]
- 20. dickwhitereferrals.com [dickwhitereferrals.com]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Developing a high-throughput screening assay for Pyrisulfoxin A
Application Note & Protocol
Topic: Developing a High-Throughput Screening Assay for Pyrisulfoxin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. The development of a robust and reliable HTS assay is critical for the success of any screening campaign. This document provides a detailed protocol and application note for the development of a fluorescence-based high-throughput screening assay to identify and characterize inhibitors of a target enzyme, using the hypothetical molecule this compound as an example.
The described methodology is broadly applicable to various enzyme targets and can be adapted for other novel compounds. The protocol emphasizes assay development, optimization, and validation to ensure data quality and reliability.
Assay Principle: Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a generic fluorescence-based enzyme inhibition assay. The principle relies on an enzyme that catalyzes the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of product formation is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a decrease in the fluorescence signal. This change in fluorescence intensity is used to quantify the inhibitory potential of the test compounds. Fluorescence-based assays are widely used in HTS due to their high sensitivity, broad dynamic range, and compatibility with automation.[1][2][3][4][5][6]
Signaling Pathway Diagram
Caption: Enzyme inhibition and fluorescence detection pathway.
Experimental Protocols
Part 1: Assay Development and Optimization
Before initiating a large-scale screen, it is crucial to develop and optimize the assay conditions to ensure robustness and reproducibility.
1.1. Determination of Optimal Enzyme Concentration:
-
Objective: To find the minimal enzyme concentration that gives a robust signal well above the background.
-
Procedure:
-
Prepare a serial dilution of the enzyme in assay buffer.
-
Add a fixed, saturating concentration of the fluorescent substrate to all wells of a 384-well plate.
-
Add the different enzyme concentrations to the wells.
-
Incubate the plate at the desired temperature (e.g., 37°C) and measure the fluorescence signal at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader.
-
Plot the initial reaction velocity (linear phase of the fluorescence increase) against the enzyme concentration.
-
Select the enzyme concentration that results in a strong signal within the linear range of the instrument and the reaction kinetics.
-
1.2. Determination of Substrate Michaelis-Menten Constant (Km):
-
Objective: To determine the substrate concentration at which the reaction rate is half of Vmax.[7][8][9] This is essential for identifying competitive inhibitors.[7]
-
Procedure:
-
Use the optimal enzyme concentration determined in step 1.1.
-
Prepare a serial dilution of the substrate in assay buffer.
-
Add the enzyme and varying substrate concentrations to the wells of a 384-well plate.
-
Measure the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[8][9] For competitive inhibitor screening, a substrate concentration at or below the Km is often used.[7][10]
-
1.3. Assay Validation and Z'-Factor Calculation:
-
Objective: To assess the quality and robustness of the assay for HTS.[2][3][11]
-
Procedure:
-
Prepare a 384-well plate with multiple replicates of positive and negative controls.
-
Negative Control (0% inhibition): Enzyme + Substrate + DMSO (vehicle).
-
Positive Control (100% inhibition): Enzyme + Substrate + a known potent inhibitor.
-
-
Incubate the plate under the optimized assay conditions.
-
Measure the fluorescence signal.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12]
-
-
Part 2: High-Throughput Screening Protocol (384-Well Format)
2.1. Materials:
-
Target Enzyme
-
Fluorescent Substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5 with necessary co-factors)
-
This compound and compound library dissolved in DMSO
-
Positive Control Inhibitor
-
DMSO
-
384-well, black, flat-bottom plates
-
Automated liquid handling systems (optional but recommended)
-
Microplate reader with fluorescence detection capabilities
2.2. HTS Workflow:
Caption: High-throughput screening experimental workflow.
2.3. Step-by-Step Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library (including this compound) into the wells of a 384-well plate. Also, dispense DMSO (negative control) and a known inhibitor (positive control) into designated wells.
-
Enzyme Addition: Add the optimized concentration of the enzyme in assay buffer to all wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate at the optimized concentration (e.g., at Km) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimized temperature (e.g., 37°C) for the determined time (e.g., 30 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
Data Presentation and Analysis
1. Primary Data Analysis:
-
Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control))
2. Hit Identification:
-
Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered "hits".
3. Dose-Response and IC50 Determination:
-
Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50). The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13][14][15]
-
Procedure:
-
Perform a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution).
-
Run the assay with these different concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Tables
Table 1: Primary HTS Data for a Single Plate
| Well ID | Compound ID | Fluorescence Signal | % Inhibition | Hit (Yes/No) |
| A01 | DMSO | 85,432 | 0.0 | No |
| A02 | DMSO | 86,123 | -0.8 | No |
| ... | ... | ... | ... | ... |
| P23 | Positive Control | 5,678 | 100.0 | N/A |
| P24 | Positive Control | 5,812 | 99.8 | N/A |
| B05 | This compound | 32,543 | 65.7 | Yes |
| C12 | Compound X | 84,321 | 1.4 | No |
| D08 | Compound Y | 45,876 | 49.2 | No |
Table 2: Dose-Response Data and IC50 Values for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| This compound | 1.25 | 1.1 | 0.992 |
| Hit Compound 2 | 5.78 | 0.9 | 0.985 |
| Hit Compound 3 | 0.89 | 1.3 | 0.995 |
Conclusion
This application note provides a comprehensive framework for the development and execution of a high-throughput screening assay for the identification of novel enzyme inhibitors like this compound. By following these detailed protocols for assay optimization, validation, and data analysis, researchers can ensure the generation of high-quality, reproducible data, which is essential for advancing promising compounds in the drug discovery pipeline.
References
- 1. routledge.com [routledge.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. assay.dev [assay.dev]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Untitled Document [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. courses.edx.org [courses.edx.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Pyrisulfoxin A Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrisulfoxin A is a sulfur-containing pyridine (B92270) alkaloid, a class of compounds known for their diverse biological activities. As a 2,2'-bipyridine (B1663995) derivative, this compound and its analogs have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound using two common methods: the Sulforhodamine B (SRB) assay and the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Additionally, it summarizes the reported cytotoxic activities of Pyrisulfoxin compounds and presents a plausible signaling pathway for its mode of action based on related 2,2'-bipyridine compounds.
Data Presentation
The cytotoxic activities of this compound and its related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound [(±)-3] | HCT-116 | Colon Carcinoma | Not Specified | [1][2] |
| HT-29 | Colon Carcinoma | Not Specified | [1][2] | |
| BXPC-3 | Pancreatic Cancer | Not Specified | [1][2] | |
| P6C | Not Specified | Not Specified | [1][2] | |
| MCF-7 | Breast Cancer | Not Specified | [1][2] | |
| Racemic pyrisulfoxin D [(±)-2] | Various Cancer Cell Lines | Multiple | 0.92 - 9.71 | [1][2] |
| Compound 1 | N87 | Gastric Carcinoma | 8.09 | [1][2] |
| Compound 7 | HCT-116 | Colon Carcinoma | 0.048 - 0.2 | [1][2] |
| HT-29 | Colon Carcinoma | 0.048 - 0.2 | [1][2] | |
| Compound 8 | HCT-116 | Colon Carcinoma | 0.048 - 0.2 | [1][2] |
| HT-29 | Colon Carcinoma | 0.048 - 0.2 | [1][2] |
Experimental Protocols
Two robust and widely used methods for determining cytotoxicity are the Sulforhodamine B (SRB) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Mean OD of treated cells / Mean OD of control cells) x 100
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity assessment of this compound.
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Based on the known mechanisms of structurally related 2,2'-bipyridine compounds, this compound is proposed to induce cytotoxicity through the induction of apoptosis via the intrinsic (mitochondrial) pathway and by causing cell cycle arrest.
Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.
References
Application Notes and Protocols for In Vivo Formulation of Pyrisulfoxin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrisulfoxin A is a novel heterocyclic compound with potential therapeutic applications.[1] As with many emerging drug candidates, this compound is predicted to have low aqueous solubility, posing a significant challenge for in vivo studies due to the risk of poor absorption and low bioavailability.[2][3][4] Effective formulation is therefore critical to accurately assess its pharmacokinetic, pharmacodynamic, and toxicological profiles in animal models.
These application notes provide detailed protocols for two common formulation strategies to enhance the systemic exposure of poorly soluble compounds like this compound for preclinical in vivo research: a co-solvent-based formulation for parenteral administration and a lipid-based self-emulsifying drug delivery system (SEDDS) for oral administration.
Hypothetical Physicochemical Properties of this compound
A summary of the postulated physicochemical properties for this compound is presented below. These properties are critical for selecting an appropriate formulation strategy.
| Property | Value | Implication for Formulation |
| Molecular Weight | 291.3 g/mol [1] | Moderate molecular weight. |
| LogP (predicted) | > 3.0 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | < 0.1 µg/mL | Requires solubilization enhancement for in vivo studies. |
| Chemical Class | Heterocyclic Aromatic Compound | Potential for specific solvent/excipient interactions. |
Formulation Strategies for In Vivo Studies
For poorly water-soluble compounds, several formulation strategies can be employed to improve bioavailability.[5] The choice of formulation depends on the route of administration, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[2][3]
-
Co-solvent Formulations: These are simple mixtures of a water-miscible organic solvent and water, which can be suitable for intravenous (IV) administration.[6][7] They are relatively easy to prepare but can be prone to drug precipitation upon dilution in the bloodstream.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3] This enhances drug solubilization and absorption after oral administration.[8]
Quantitative Data Summary: Formulation Compositions
The following tables provide the compositions for a parenteral co-solvent formulation and an oral SEDDS formulation for this compound.
Table 1: Parenteral Co-solvent Formulation Composition
| Component | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 20.0 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent/Viscosity modifier | 40.0 |
| Saline (0.9% NaCl) | Vehicle | 39.0 |
Table 2: Oral SEDDS Formulation Composition
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 5.0 |
| Capryol™ 90 (Propylene glycol monocaprylate) | Oil | 35.0 |
| Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil) | Surfactant | 40.0 |
| Transcutol® HP (Diethylene glycol monoethyl ether) | Co-solvent/Permeation enhancer | 20.0 |
Experimental Protocols
Protocol 1: Preparation of Parenteral Co-solvent Formulation
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent system for intravenous administration.
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the specified volume of DMSO to the vial.
-
Place the vial on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Add the specified volume of PEG 400 to the solution and continue stirring until a homogenous mixture is obtained.
-
Slowly add the sterile saline to the mixture while stirring continuously to avoid precipitation.
-
Once all components are mixed, visually inspect the solution for any precipitation or cloudiness.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and protect it from light until use.
Protocol 2: Preparation of Oral SEDDS Formulation
Objective: To prepare a 50 mg/g self-emulsifying drug delivery system of this compound for oral gavage.
Materials and Equipment:
-
This compound
-
Capryol™ 90
-
Kolliphor® RH 40
-
Transcutol® HP
-
Glass vials
-
Water bath or incubator set to 40°C
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the required amounts of Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP into a glass vial.
-
Place the vial in a water bath at 40°C and mix the components thoroughly using a vortex mixer until a homogenous, clear liquid is formed.
-
Weigh the required amount of this compound and add it to the mixture of excipients.
-
Continue to mix the formulation at 40°C using the vortex mixer until the this compound is completely dissolved.
-
Visually inspect the final formulation for any undissolved particles.
-
To assess the self-emulsification properties, add 100 µL of the SEDDS formulation to 10 mL of water in a glass beaker with gentle stirring. The formulation should readily disperse to form a clear or slightly bluish-white emulsion.
-
Store the SEDDS formulation at room temperature, protected from light.
In Vivo Administration Protocol (General Guidance)
Animals:
-
Male/female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) of appropriate age and weight.
Parenteral (IV) Administration:
-
Warm the co-solvent formulation to room temperature before administration.
-
Administer the formulation via tail vein injection at a controlled rate.
-
The typical injection volume for mice is 5-10 mL/kg.
Oral (PO) Administration:
-
Administer the SEDDS formulation directly into the stomach using an oral gavage needle.
-
The typical gavage volume for mice is 5-10 mL/kg.
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.
Caption: Experimental workflow for formulation preparation and in vivo administration.
References
- 1. This compound | C13H13N3O3S | CID 136675100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 7. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyrisulfoxin A Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrisulfoxin A. The information is based on established synthetic methodologies for the core structural motifs of the molecule.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, based on a plausible retrosynthetic analysis.
Hypothetical Retrosynthetic Analysis of this compound
A plausible synthetic strategy for this compound involves the assembly of two key pyridine (B92270) fragments, followed by late-stage functional group manipulations. The retrosynthesis shown below will serve as the basis for the troubleshooting guide.
Caption: Retrosynthetic analysis of this compound.
Question 1: Low yield during the cross-coupling reaction to form the bipyridine core.
Answer:
The formation of the 2,2'-bipyridine (B1663995) core is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, are commonly employed. Low yields in these reactions can stem from several factors.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation: | The bipyridine product can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst deactivation.[1][2][3] |
| - Increase catalyst loading. | |
| - Use ligands that are less prone to displacement by the product. | |
| - Consider a different cross-coupling reaction (e.g., sulfur-mediated coupling as a metal-free alternative).[1][4] | |
| Poor Reactivity of Coupling Partners: | The electronic properties of the pyridine fragments can affect their reactivity. |
| - Ensure high purity of starting materials. | |
| - For Suzuki coupling, consider using different boronic acid derivatives (e.g., MIDA boronates) for enhanced stability and reactivity. | |
| Side Reactions: | Homocoupling of the pyridine fragments can reduce the yield of the desired product. |
| - Optimize reaction conditions (temperature, solvent, base). | |
| - Ensure a stoichiometric balance of the coupling partners. |
Experimental Protocol: Suzuki Coupling for Bipyridine Formation (Example)
-
To a degassed solution of 2-bromopyridine (B144113) derivative (1.0 eq), pyridin-2-ylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., toluene/water or dioxane/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Question 2: Difficulty in the selective oxidation of the methylthio group to a methylsulfinyl group.
Answer:
The selective oxidation of a sulfide (B99878) to a sulfoxide (B87167) without over-oxidation to the sulfone is a common challenge. The presence of other sensitive functional groups in the molecule requires a mild and selective oxidizing agent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-oxidation to Sulfone: | The oxidizing agent is too strong or the reaction conditions are too harsh. |
| - Use a milder oxidizing agent such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. | |
| - Carefully control the stoichiometry of the oxidizing agent (typically 1.0-1.1 equivalents). | |
| Low Conversion: | The oxidizing agent is not reactive enough or the reaction time is too short. |
| - Increase the reaction time or slightly elevate the temperature, while carefully monitoring for over-oxidation. | |
| - Consider a different solvent system to improve solubility and reactivity. |
Experimental Protocol: Sulfide to Sulfoxide Oxidation (Example)
-
The methylthio-substituted bipyridine is dissolved in a suitable solvent (e.g., methanol, dichloromethane).
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
A solution of the oxidizing agent (e.g., m-CPBA, 1.05 eq) in the same solvent is added dropwise over a period of time.
-
The reaction is stirred at the low temperature and monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
The mixture is extracted with an organic solvent, and the organic layer is washed with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by chromatography.
Question 3: Formation of an incorrect isomer or low yield during oxime ether formation.
Answer:
The formation of the oxime ether from the aldehyde is generally a straightforward reaction, but issues with stereoselectivity (E/Z isomerism) and yield can arise. The desired (NZ) configuration is a key structural feature of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formation of E/Z Isomers: | The reaction conditions may not favor the formation of the desired isomer.[5] |
| - The formation of oximes is often reversible and thermodynamically controlled. Adjusting the pH of the reaction medium can influence the isomer ratio. | |
| - Purification by chromatography may be necessary to separate the isomers. | |
| Low Yield: | Incomplete reaction or decomposition of the product. |
| - Ensure the hydroxylamine (B1172632) reagent is fresh. | |
| - The reaction is typically carried out in a weakly acidic medium to facilitate the reaction.[5] | |
| - Use a suitable solvent such as ethanol (B145695) or pyridine. |
Experimental Protocol: Oxime Ether Formation (Example)
-
The aldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol).
-
Hydroxylamine hydrochloride (1.1 eq) and a weak base (e.g., pyridine or sodium acetate, 1.2 eq) are added to the solution.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to isolate the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of the bipyridine core of this compound? A1: The primary challenges include achieving efficient cross-coupling of the two pyridine rings and preventing catalyst deactivation by the bipyridine product.[1][2][3] The choice of coupling partners and reaction conditions is crucial to obtaining a good yield.
Q2: How can I control the stereochemistry of the sulfoxide in this compound? A2: If a specific stereoisomer of the sulfoxide is required, an asymmetric oxidation method should be employed. This can involve using a chiral oxidizing agent or a chiral catalyst.
Q3: What analytical techniques are recommended for monitoring the synthesis of this compound? A3: A combination of Thin Layer Chromatography (TLC) for rapid reaction monitoring, and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of reaction progress and product identification is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of intermediates and the final product.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 5. Oxime formation [quimicaorganica.org]
How to prevent Pyrisulfoxin A precipitation in media
Welcome to the Technical Support Center for Pyrisulfoxin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate concentration-dependent results and potential cytotoxicity from particulates. This guide provides a systematic approach to diagnose and resolve precipitation issues.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or particulate formation when adding your this compound stock solution to the cell culture medium, it is likely due to the compound "crashing out" of solution. This is a common issue for hydrophobic compounds dissolved in an organic solvent like DMSO when rapidly diluted into an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media.[1] |
| Low Temperature of Media | The solubility of many compounds, including potentially this compound, is lower at cooler temperatures. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. |
| High DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[1][2] |
Issue 2: Delayed Precipitation After Incubation
If the media containing this compound appears clear initially but develops a precipitate after several hours or days in the incubator, this can be due to changes in the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the solubility of this compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| pH Shift in Media | The CO2 environment in an incubator can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration of your incubator. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media over time, forming insoluble complexes. | If precipitation persists, consider testing a different basal media formulation to see if the issue is component-specific. |
| Media Evaporation | In long-term experiments, evaporation can concentrate all components in the media, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add the appropriate volume of sterile, cell culture-grade Dimethyl Sulfoxide (B87167) (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration stock solution and prepare a 2-fold serial dilution in DMSO.
-
Dilute in Media: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your complete, pre-warmed (37°C) cell culture medium to each well/tube. Add a small, equal volume of each DMSO dilution of this compound to the wells. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2 for the duration of your planned experiment.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance is indicative of precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Based on general practices for similar hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[3]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is best to keep the final concentration at or below 0.1%.[1] It is highly recommended to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.
Q3: My this compound stock solution is cloudy. What should I do?
A3: A cloudy stock solution indicates that the compound has not fully dissolved or has precipitated out of solution. You can try gently warming the solution in a 37°C water bath and vortexing or sonicating to aid dissolution. If the solution remains cloudy, it is best to prepare a fresh stock solution.
Q4: Can I use a stock solution that has precipitated and been redissolved?
A4: While gentle warming can redissolve a precipitated stock solution, repeated freeze-thaw cycles and precipitation/redissolution events can potentially degrade the compound. It is best practice to aliquot stock solutions into single-use volumes to avoid these issues. If you must redissolve a stock, ensure it is fully clear before use.
Q5: Can I filter out the precipitate and use the remaining solution?
A5: It is not recommended to filter out the precipitate and use the remaining solution. The presence of a precipitate means the actual concentration of this compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Optimizing HPLC Conditions for Pyrisulfoxin A Analysis
Welcome to the technical support center for the HPLC analysis of Pyrisulfoxin A. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC method for this compound analysis?
A typical starting point for a small molecule like this compound is reversed-phase chromatography. A C18 column is a versatile and robust choice. The mobile phase would generally consist of a mixture of water (often with an acidic modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Q2: How can I prepare my this compound sample for HPLC analysis?
Sample preparation is critical for reliable results. Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, your mobile phase. Dissolving the sample in the initial mobile phase composition is a common and effective practice. All samples should be filtered through a 0.2 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system or column.[1]
Q3: What are system suitability tests and why are they important?
System suitability tests are a set of checks to ensure the chromatography system is performing correctly before running samples.[2] These tests typically involve injecting a standard solution multiple times to check for consistency in retention time, peak area, peak tailing, and column efficiency (plate count). These results confirm that the system is suitable for the intended analysis.
Q4: How do I choose the optimal detection wavelength for this compound?
The optimal detection wavelength is typically the wavelength of maximum absorbance (λ-max) for this compound. This can be determined by running a UV-Vis scan of a standard solution of the compound. If a Diode Array Detector (DAD) is available, this scan can be performed directly on an injected peak. Analyzing at the λ-max provides the best signal-to-noise ratio and thus the highest sensitivity.
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol describes a general-purpose method for the quantitative analysis of this compound.
1. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases.[1]
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of approximately 10 µg/mL.
-
Vortex the solution until fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Instrumentation and Conditions:
-
Set up the HPLC system according to the parameters outlined in the table below.
-
Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.[3]
-
Perform several blank injections (with mobile phase as the sample) to ensure the system is clean.
-
Inject the prepared this compound standard to verify the retention time and peak shape before running analytical samples.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 254 nm (or λ-max of this compound) |
| Run Time | 15 minutes |
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Problem: Poor Peak Shape
Q5: My peak for this compound is tailing. What are the common causes and solutions?
Peak tailing, where a peak has a drawn-out tail, is a common issue.[4]
-
Cause 1: Secondary Interactions: The analyte may be interacting with active silanol (B1196071) groups on the silica-based column packing.[5][6] This is common for basic compounds.
-
Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups, reducing unwanted interactions.[2] Using a highly end-capped column can also prevent this issue.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to tailing.[4]
-
Solution: Reduce the injection volume or dilute the sample concentration and re-inject.
-
-
Cause 3: Column Contamination/Degradation: Build-up of impurities on the column frit or at the head of the column can distort peak shape.[4]
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[2] If the problem persists, the column may need to be replaced.
-
Q6: My peak is fronting. How can I fix this?
Peak fronting, the inverse of tailing, is often related to the sample and injection conditions.[4]
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
-
Cause 2: Sample Overload: Similar to tailing, severe sample overload can also manifest as fronting.
-
Solution: Try reducing the sample concentration or injection volume.
-
Problem: Unstable Retention Times
Q7: The retention time for this compound is shifting between injections. What should I check?
Retention time (RT) shifts can compromise the reliability of your analysis.[3]
-
Cause 1: Inadequate Column Equilibration: The column needs sufficient time to stabilize with the mobile phase, especially after a gradient run or when the mobile phase has been changed.[3]
-
Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.
-
-
Cause 2: Pumping Issues: Inconsistent mobile phase composition or flow rate will cause RT drift. This can be due to air bubbles in the pump, worn pump seals, or faulty check valves.
-
Cause 3: Temperature Fluctuations: Changes in ambient or column temperature can affect retention time.[4]
-
Solution: Use a column oven to maintain a consistent temperature for the analysis. This will improve the reproducibility of your results.
-
Problem: Baseline and Pressure Issues
Q8: I'm observing a noisy or drifting baseline. What are the likely causes?
A stable baseline is essential for accurate quantification.
-
Cause 1: Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents can create a noisy or drifting baseline.[1]
-
Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents. Filter the mobile phase before use.
-
-
Cause 2: Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, will cause sharp spikes or a noisy baseline.[1]
-
Solution: Ensure the mobile phase is properly degassed. Check for leaks in the system that could introduce air.
-
-
Cause 3: Detector Lamp Issue: An aging detector lamp can become unstable, leading to increased noise.
-
Solution: Check the lamp's energy output. Most HPLC software has a diagnostic tool for this. Replace the lamp if it is near the end of its lifespan.
-
Q9: The system backpressure is unusually high. How do I troubleshoot this?
High backpressure can damage the pump, injector, and column.
-
Cause 1: Blockage in the System: Particulates from the sample or mobile phase can clog the in-line filter, guard column, or the column inlet frit.[2]
-
Solution: Systematically isolate the source of the pressure. Start by removing the column and checking the pressure of the system alone. If the pressure drops significantly, the blockage is in the column. Try back-flushing the column (disconnect it and pump solvent in the reverse direction). If that doesn't work, the column frit may need to be replaced, or the entire column. If system pressure is still high without the column, check and replace the in-line filters and inspect tubing for blockages.[2]
-
Visual Guides
The following diagrams illustrate key workflows for the analysis of this compound.
Caption: General experimental workflow for HPLC analysis.
Caption: Logical workflow for troubleshooting unstable retention times.
References
Technical Support Center: Troubleshooting Pyrisulfoxin A Interference in Common Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering potential assay interference when working with Pyrisulfoxin A. Due to the limited publicly available data on the specific biochemical behavior of this compound, this guide focuses on potential interference mechanisms based on its chemical structure, which features both a sulfoxide (B87167) group and pyridine (B92270) rings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a molecule with the chemical formula C13H13N3O3S. Its structure contains a central pyridine ring bonded to another pyridine ring and features a methylsulfinyl (sulfoxide) group and a methoxy (B1213986) group. The presence of these functional groups suggests potential for specific types of assay interference.
Q2: What are the potential mechanisms of assay interference by this compound?
Based on its chemical structure, this compound may interfere with common assays through several mechanisms:
-
Optical Interference: The presence of two pyridine rings, which are aromatic heterocycles, suggests that this compound may exhibit intrinsic fluorescence (autofluorescence) or absorb light in the UV-visible range, potentially overlapping with the excitation or emission wavelengths of your assay's fluorophores or chromophores.
-
Thiol Reactivity and Redox Properties: The sulfoxide group is a potential site for redox reactions. It could be reduced to a sulfide (B99878) or oxidized, potentially interfering with assays that are sensitive to the redox environment or that utilize thiol-containing reagents.
-
Compound Aggregation: Like many small molecules, this compound could potentially form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes or interference with protein-protein interactions.
Q3: Which types of assays are most likely to be affected by this compound?
Assays that are particularly susceptible to the potential interferences of this compound include:
-
Fluorescence-Based Assays (e.g., FRET, FP): Autofluorescence from this compound can increase background noise and reduce the signal-to-noise ratio.
-
Absorbance-Based Assays (e.g., ELISA): If this compound absorbs light at the detection wavelength, it can lead to false positive or false negative results.
-
Luminescence-Based Assays (e.g., Luciferase): While less common, some compounds can directly inhibit or stabilize the luciferase enzyme, or quench the emitted light.
-
Assays with Thiol-Containing Reagents (e.g., some enzymatic assays, assays using DTT or BME): The sulfoxide group might interact with these reducing agents.
Troubleshooting Guides
Issue 1: High Background Signal in a Fluorescence-Based Assay
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing this compound in the assay buffer without the fluorescent probe or any biological components.
-
Measure Fluorescence Spectrum: Excite the sample at the assay's excitation wavelength and measure the emission spectrum. A significant emission peak that overlaps with your assay's emission wavelength confirms autofluorescence.
-
Optimize Wavelengths: If possible, select a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of this compound.
-
Background Subtraction: If autofluorescence is unavoidable, subtract the signal from the compound-only control from all experimental wells.
Issue 2: Inconsistent or Reduced Signal in an Enzymatic Assay
Possible Cause: Redox activity of the sulfoxide group or non-specific enzyme inhibition.
Troubleshooting Steps:
-
Control for Redox Interference:
-
Include a strong reducing agent like DTT in a control well to see if it mitigates the effect.
-
Perform the assay in the presence and absence of this compound without the enzyme to check for direct reaction with the substrate or detection reagents.
-
-
Assess for Non-Specific Inhibition:
-
Vary the concentration of the enzyme. A true inhibitor's IC50 should be independent of the enzyme concentration, whereas a non-specific inhibitor's apparent potency may change.
-
Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt potential compound aggregates. A significant shift in IC50 may indicate aggregation-based inhibition.
-
Quantitative Data Summary
Since specific experimental data for this compound interference is not publicly available, the following tables provide illustrative examples of data you might generate during your troubleshooting experiments.
Table 1: Quantifying Autofluorescence of this compound
| Concentration of this compound (µM) | Fluorescence Intensity at Assay Wavelengths (RFU) |
| 0 (Buffer Blank) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 20 | 5000 |
Table 2: Effect of Detergent on IC50 of this compound in an Enzymatic Assay
| Assay Condition | Apparent IC50 (µM) |
| Standard Buffer | 5.2 |
| Buffer + 0.01% Triton X-100 | 25.8 |
Key Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the solutions into a microplate.
-
Using a fluorescence plate reader, excite the wells at the excitation wavelength of your assay's fluorophore.
-
Measure the emission across a range of wavelengths, including the emission wavelength of your fluorophore.
-
A concentration-dependent increase in fluorescence intensity at the assay's emission wavelength indicates autofluorescence.
Protocol 2: Detergent-Based Assay for Compound Aggregation
Objective: To investigate if the observed inhibition by this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of your standard enzymatic assay.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement the assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Perform a dose-response experiment with this compound in both sets of conditions.
-
A significant rightward shift in the IC50 curve in the presence of the detergent suggests that the inhibition is at least partially due to aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Potential interference points of this compound in a signaling pathway.
Validation & Comparative
Unraveling the Molecular Target of Pyrisulfoxin A: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Understanding the precise biological target of a novel bioactive compound is a critical step in the drug development and agrochemical research pipeline. This guide provides a comparative overview of methodologies used to validate the biological target of Pyrisulfoxin A, a pyridinyl-sulfonyl-containing oxime ether. Due to the limited publicly available information on the specific biological target of this compound, this guide will focus on established experimental strategies for target identification and validation, drawing comparisons with known fungicide mechanisms to provide a framework for future research.
Introduction to this compound
This compound is a chemical entity with potential applications in agriculture as a fungicide. Its novel structure suggests a mechanism of action that may differ from existing classes of fungicides, making the identification and validation of its biological target a high priority for understanding its efficacy and potential for resistance development.
Established Strategies for Biological Target Validation
Validating the biological target of a new compound like this compound involves a multi-faceted approach, combining genetic, biochemical, and proteomic techniques. Below, we compare several key experimental strategies that could be employed.
Table 1: Comparison of Target Identification & Validation Methods
| Method | Principle | Advantages | Limitations | Relevance for this compound |
| Affinity-based Proteomics | This compound is immobilized on a solid support to "pull down" its binding partners from a cellular lysate. | Direct identification of binding proteins. | Can generate false positives; requires chemical modification of the compound. | A primary approach to identify direct binders of this compound. |
| Genetic Suppression/Overexpression | Screens for mutations or gene overexpression that confer resistance or hypersensitivity to this compound. | Provides strong in vivo evidence for target engagement. | Can be time-consuming; indirect effects can complicate interpretation. | Essential for linking a candidate target to the in-organism activity of this compound. |
| Enzymatic Assays | The effect of this compound on the activity of a purified candidate target enzyme is measured. | Provides direct evidence of target modulation. | Requires a priori knowledge of the putative target. | Crucial for confirming the inhibitory activity of this compound on a candidate protein. |
| Thermal Shift Assays (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | High-throughput; does not require an active enzyme. | Not all binding events lead to a significant thermal shift. | A rapid screening method to confirm direct binding to a candidate target. |
| Competitive Binding Assays | A known ligand of the putative target competes with this compound for binding. | Can determine if this compound binds to a known active site. | Requires a known, labeled ligand for the target. | Useful for determining the binding site of this compound on a well-characterized target. |
Hypothetical Signaling Pathway and Experimental Workflow
To illustrate how these methods are interconnected, we present a hypothetical workflow for validating the biological target of this compound.
Caption: Experimental workflow for this compound target validation.
This workflow begins with broad discovery methods to identify potential targets. Promising candidates are then subjected to rigorous biochemical and biophysical validation. Finally, the role of the validated target is placed within a biological context.
Detailed Experimental Protocols
While specific protocols for this compound are not available, the following are generalized methodologies for the key experiments outlined above.
Affinity-based Proteomics Protocol
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound containing a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Preparation of Cell Lysate: Grow the target organism (e.g., a pathogenic fungus) and prepare a total protein lysate under non-denaturing conditions.
-
Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for binding.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Enzymatic Assay Protocol (Hypothetical Target: a Fungal Kinase)
-
Reagents: Purified recombinant candidate kinase, this compound, ATP, kinase buffer, and a substrate peptide.
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase buffer.
-
Initiation: Start the reaction by adding a final concentration of ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Calculate the IC50 value of this compound to determine its inhibitory potency.
Comparative Analysis with Existing Fungicides
To provide context, the validated targets of several major classes of fungicides are presented below. Research into this compound would aim to determine if it acts on one of these known pathways or represents a novel mechanism of action.
Table 2: Comparison of Fungicide Modes of Action
| Fungicide Class | Biological Target | Signaling Pathway/Process Disrupted |
| Strobilurins | Cytochrome bc1 complex (Complex III) | Mitochondrial respiration |
| Azoles | 14α-demethylase (CYP51) | Ergosterol biosynthesis |
| Succinate Dehydrogenase Inhibitors (SDHIs) | Succinate dehydrogenase (Complex II) | Mitochondrial respiration |
| Phenylamides | RNA polymerase I | Ribosomal RNA synthesis |
The validation of this compound's biological target will be a significant step forward in understanding its potential as a new fungicidal agent. The experimental framework provided here offers a roadmap for researchers to elucidate its mechanism of action and to compare its performance against established alternatives.
Caption: Potential cellular targets for this compound.
Unraveling Pyrisulfoxin A: A Comparative Analysis Remains Elusive Due to Lack of Publicly Available Data
Efforts to conduct a comprehensive comparative analysis of the efficacy of Pyrisulfoxin A against existing drugs have been halted due to a significant lack of publicly available scientific data on the compound. While the existence of this compound is documented, crucial information regarding its mechanism of action, targeted signaling pathways, and experimental efficacy data remains unpublished, precluding a direct comparison with established therapeutic alternatives.
This compound is identified as a chemical compound with the IUPAC name (NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine.[1] It has been reported in Streptomyces californicus, a bacterium known for producing a wide array of bioactive compounds.[1] However, beyond this initial identification, the scientific literature accessible through public databases does not contain studies detailing its biological activity or therapeutic potential.
A thorough investigation for data on this compound's efficacy, including in vitro and in vivo studies, IC50 or EC50 values, and comparative clinical trials, yielded no results. Consequently, the creation of a detailed comparison guide, as requested, is not feasible at this time. This includes the inability to generate data tables, outline experimental protocols, or construct visualizations of signaling pathways or experimental workflows related to this compound.
The broader class of sulfur-containing pyridine (B92270) derivatives, to which this compound belongs, is of significant interest in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities and are integral to many approved drugs. However, this general importance does not provide specific, actionable data on this compound itself.
Until research on this compound is published and enters the public domain, a meaningful and objective comparison to existing drugs cannot be conducted. Researchers, scientists, and drug development professionals are encouraged to monitor scientific publications and databases for any future studies on this compound.
References
Independent Verification of Pyrisulfoxin A's Mode of Action: A Comparative Analysis
Introduction
Pyrisulfoxin A is a pyridinyl-sulfoxide derivative that has emerged as a compound of interest within the scientific community. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the independent verification of this compound's mode of action. Due to the limited publicly available research specifically detailing the mechanism of this compound, this guide will focus on presenting the currently available information and comparing its potential cellular effects to established signaling pathways and compound classes that may share similar structural or functional motifs.
I. Understanding the Mode of Action: Current Landscape
Currently, there is a notable lack of specific studies delineating the precise mode of action of this compound. Initial searches in comprehensive chemical databases provide its structure and basic chemical properties, but detailed biological activity, including its primary cellular targets and the signaling pathways it modulates, remains to be elucidated in peer-reviewed literature.
The absence of dedicated research on this compound necessitates a broader approach to understanding its potential biological impact. This involves examining compounds with similar chemical features and exploring various signaling pathways that are common targets for therapeutic intervention.
II. Potential Signaling Pathways and Cellular Targets
To hypothesize potential modes of action for this compound, it is valuable to consider well-characterized signaling pathways that are frequently implicated in disease and are the targets of various therapeutic agents. The following sections describe some of these pathways and the experimental methods used to investigate them.
A. Protein Kinase Signaling Cascades
Many therapeutic compounds exert their effects by modulating the activity of protein kinases, which are key regulators of a multitude of cellular processes.
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for an in vitro kinase inhibition assay.
B. Ubiquitin-Proteasome System
The ubiquitin-proteasome system is crucial for protein degradation and cellular homeostasis. Its dysregulation is implicated in numerous diseases, making it a key therapeutic target.
Simplified Ubiquitination Pathway:
Caption: The ubiquitin-proteasome pathway for protein degradation.
III. Comparative Data and Experimental Protocols
Given the absence of specific data for this compound, this section provides a template for how such data, once available, could be presented for comparison with other compounds.
A. In Vitro IC50 Values for Kinase Inhibition
Once the primary target of this compound is identified, its inhibitory concentration (IC50) can be compared with that of known inhibitors.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | TBD | TBD | TBD |
| Staurosporine | Pan-kinase | 1-20 | Published Data |
| Imatinib | Bcr-Abl | 250-1000 | Published Data |
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
-
Reagent Preparation : Prepare kinase, substrate, and ATP solutions in kinase buffer. Serially dilute this compound and control compounds in DMSO.
-
Reaction Setup : In a 96-well plate, add 5 µL of diluted compound, 10 µL of kinase solution, and 10 µL of substrate/ATP mix.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 25 µL of Kinase-Glo® reagent to each well.
-
Measurement : Incubate for 10 minutes and measure luminescence using a plate reader.
-
Data Analysis : Calculate percent inhibition relative to controls and determine IC50 values by fitting the data to a dose-response curve.
B. Cell Viability Assays
The effect of this compound on cell proliferation can be compared with other cytotoxic or cytostatic agents.
| Compound | Cell Line | GI50 (µM) | Reference |
| This compound | TBD | TBD | TBD |
| Doxorubicin | HeLa | 0.1-1 | Published Data |
| Paclitaxel | MCF-7 | 0.01-0.1 | Published Data |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound or control compounds for 72 hours.
-
Lysis and Detection : Add CellTiter-Glo® reagent to each well and mix to induce cell lysis.
-
Measurement : Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure using a plate reader.
-
Data Analysis : Determine the concentration of compound that inhibits cell growth by 50% (GI50) by plotting cell viability against compound concentration.
IV. Conclusion and Future Directions
The mode of action of this compound remains an open area of investigation. The lack of published data precludes a direct comparative analysis with other compounds. The immediate next steps for characterizing this compound should involve broad-spectrum screening to identify its primary cellular target(s). Techniques such as kinome profiling, affinity chromatography-mass spectrometry, and cellular thermal shift assays (CETSA) would be invaluable in this endeavor. Once a primary target is identified, the experimental frameworks and comparative analyses outlined in this guide can be effectively implemented to independently verify and characterize the mode of action of this compound. This foundational research is essential for any future development of this compound for therapeutic applications.
Safety Operating Guide
Navigating the Disposal of Pyrisulfoxin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of novel chemical compounds is paramount for ensuring a safe and compliant laboratory environment. Pyrisulfoxin A, a research chemical, requires careful handling and disposal due to the absence of comprehensive safety data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, treating this compound as a potentially hazardous substance in line with best laboratory practices.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for risk assessment and the development of appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₃S | PubChem[1] |
| Molecular Weight | 291.33 g/mol | PubChem[1] |
| IUPAC Name | (NZ)-N-[(4-methoxy-3-methylsulfinyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | PubChem[1] |
| CAS Number | 187337-07-1 | PubChem[1] |
Experimental Protocol for Disposal of this compound
The disposal of this compound must be managed as hazardous waste in strict accordance with institutional, local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Dedicate a specific, compatible, and clearly labeled waste container for this compound waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
Container Integrity: Ensure the waste container is in good condition and has a secure, tight-fitting lid.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Labeling of Hazardous Waste
Proper labeling is critical for safe handling and disposal. The waste container must be labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
Step 3: Storage of Waste
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Incompatible Materials: Store the waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide Information: Accurately communicate the contents of the waste container.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the disposal contractor.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile or dusty, ensure proper ventilation, preferably within a fume hood.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as described above.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a labeled hazardous waste container. For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).
-
Collect and Dispose: Carefully collect the absorbent material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
